(R)-2-(3-Chloro-2-methylphenyl)pyrrolidine
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Overview
Description
®-2-(3-Chloro-2-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 3-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylbenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 3-chloro-2-methylbenzaldehyde reacts with the amine group of ®-pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield ®-2-(3-Chloro-2-methylphenyl)pyrrolidine.
Industrial Production Methods
In industrial settings, the production of ®-2-(3-Chloro-2-methylphenyl)pyrrolidine may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor, improving yield and reducing reaction time.
Catalytic Hydrogenation: Using a metal catalyst, such as palladium on carbon, to facilitate the reduction step, enhancing the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Chloro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, and primary amines are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: N-oxides and other oxidized forms.
Reduced Derivatives: Fully saturated pyrrolidine derivatives.
Substituted Derivatives: Compounds with various substituents replacing the chloro group.
Scientific Research Applications
®-2-(3-Chloro-2-methylphenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Chloro-2-methylphenyl)pyrrolidine: The enantiomer of the compound, differing in its chiral configuration.
2-(3-Chloro-2-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.
®-2-(3-Chloro-2-methylphenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-2-(3-Chloro-2-methylphenyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral targets makes it valuable in medicinal chemistry and other applications.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2R)-2-(3-chloro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3/t11-/m1/s1 |
InChI Key |
OZZZQKCPKQISMW-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)[C@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2CCCN2 |
Origin of Product |
United States |
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